

# Scalable Synthesis of Chroman-7-ylboronic Acid Pinacol Ester

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## Compound of Interest

Compound Name: *Chroman-7-ylboronic acid*

Cat. No.: *B13096085*

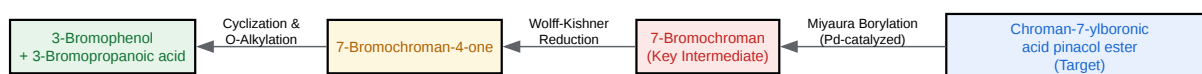
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## Abstract

This Application Note details a robust, scalable protocol for the synthesis of **Chroman-7-ylboronic acid** pinacol ester (CAS: 942938-95-0), a high-value intermediate in medicinal chemistry. The chroman scaffold is a privileged structure found in numerous bioactive compounds, including selective estrogen receptor modulators (SERMs) and lipoxygenase inhibitors. This guide outlines a three-step synthetic route starting from commercially available 3-bromophenol, emphasizing process safety, cost-efficiency, and reproducibility. The protocol prioritizes the Miyaura borylation method for the final step due to its functional group tolerance and scalability compared to lithiation strategies.

## Retrosynthetic Analysis

The target molecule is accessed via the borylation of 7-bromochroman. The precursor, 7-bromochroman, is synthesized by reducing 7-bromochroman-4-one, which is constructed via a Friedel-Crafts cyclization of a phenoxypropanoic acid derivative derived from 3-bromophenol.



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Figure 1: Retrosynthetic strategy for **Chroman-7-ylboronic acid** pinacol ester.

## Route Selection & Causality

### Step 1: Scaffold Construction

We utilize the O-alkylation/Friedel-Crafts cyclization sequence. This route is preferred over direct bromination of chroman because direct bromination often yields a mixture of 6- and 7-bromo isomers which are difficult to separate on a large scale. Constructing the ring from 3-bromophenol guarantees the bromine position (meta to the ether oxygen).

### Step 2: Carbonyl Removal (Deoxygenation)

The reduction of 7-bromochroman-4-one to 7-bromochroman presents a chemoselectivity challenge.

- Avoid: Catalytic Hydrogenation ( , Pd/C) often causes hydrodehalogenation (loss of the bromine atom).
- Selected Method: Wolff-Kishner Reduction (Huang-Minlon modification). This method effectively removes the ketone without affecting the aryl bromide. While it requires high temperatures, it is cost-effective and scalable compared to silane-based reductions ( ).

### Step 3: Borylation

- Selected Method: Miyaura Borylation. Using Bis(pinacolato)diboron ( ) with a Palladium catalyst is superior to Lithium-Halogen exchange (n-BuLi) for this substrate. Lithiation of aryl bromides with ortho-ether oxygen lone pairs (as in chromans) can sometimes lead to complexation issues or ring opening side reactions. The Pd-catalyzed route is more robust for GMP scale-up.

## Detailed Experimental Protocols

## Step 1: Synthesis of 7-Bromochroman-4-one

Reaction Overview:

- O-Alkylation: 3-Bromophenol + 3-Bromopropanoic acid  
3-(3-Bromophenoxy)propanoic acid.
- Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).

Protocol:

- Alkylation: In a 2L round-bottom flask, dissolve 3-bromophenol (100 g, 0.578 mol) in 20% NaOH solution (300 mL).
- Add 3-bromopropanoic acid (106 g, 0.693 mol) slowly.
- Reflux the mixture for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until phenol is consumed.
- Cool to room temperature (RT) and acidify with conc. HCl to pH 1. The intermediate acid, 3-(3-bromophenoxy)propanoic acid, will precipitate as a solid.
- Filter, wash with water, and dry in a vacuum oven at 50°C. (Expected Yield: ~85-90%).
- Cyclization: Place the dried acid (120 g) in a 1L flask containing Polyphosphoric acid (PPA) (600 g).
- Mechanically stir and heat to 100°C for 2 hours. The mixture will turn dark red/brown.
- Quench: Pour the hot reaction mixture carefully into 2L of ice water with vigorous stirring. The product will precipitate.
- Extract with Dichloromethane (DCM) ( mL). Wash combined organics with Sat. and Brine.[1]

- Dry over

and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Key Data Point:

- Appearance: Off-white to pale yellow solid.
- Yield: ~75% (over 2 steps).[2]

## Step 2: Reduction to 7-Bromochroman

Protocol (Wolff-Kishner - Huang-Minlon Modification):

- In a 1L 3-neck flask equipped with a Dean-Stark trap and reflux condenser, charge 7-bromochroman-4-one (50 g, 0.22 mol), KOH pellets (37 g, 0.66 mol), and Hydrazine hydrate (80%, 40 mL) in Diethylene glycol (300 mL).
- Heat the mixture to 120°C for 2 hours to form the hydrazone.
- Increase temperature to 190-200°C. Allow water and excess hydrazine to distill off via the Dean-Stark trap.
- Reflux at 200°C for 4–6 hours until gas evolution ( ) ceases.
- Cool to RT and pour into 1L ice water.
- Extract with Hexanes or Heptane ( mL). (Note: Heptane is preferred for scale).
- Wash organics with 1N HCl, water, and brine. Dry over .[1]
- Concentrate to yield 7-bromochroman as a clear to pale yellow oil.

Safety Note: Hydrazine is highly toxic and potentially explosive. Ensure excellent ventilation and use blast shields.

### Step 3: Miyaura Borylation (Synthesis of Target)

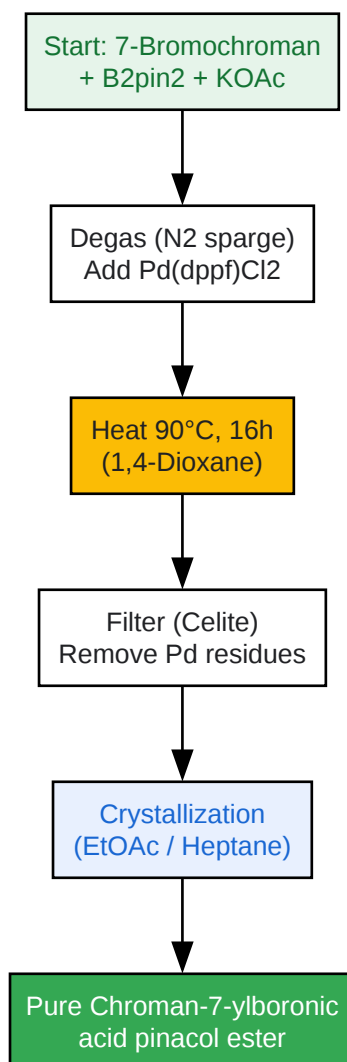
Reagents:

- Substrate: 7-Bromochroman (40 g, 0.188 mol)
- Boron Source: Bis(pinacolato)diboron ( ) (52.5 g, 0.206 mol, 1.1 equiv)
- Catalyst: (4.6 g, 3 mol%)
- Base: Potassium Acetate (KOAc) (55.3 g, 0.564 mol, 3.0 equiv)
- Solvent: 1,4-Dioxane (400 mL, anhydrous)

Protocol:

- Setup: Charge 7-bromochroman, , and KOAc into a 1L reaction vessel.
- Solvent: Add anhydrous 1,4-Dioxane.
- Degassing: Sparge the mixture with Nitrogen ( ) for 30 minutes. Oxygen removal is critical to prevent homocoupling (dimer formation) and catalyst deactivation.
- Catalyst Addition: Add under a positive stream of . Sparge for another 5 minutes.
- Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/LC-MS.

- Checkpoint: Conversion should be >98%.<sup>[3]</sup> Look for the disappearance of the bromide peak.
- Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
- Concentrate the filtrate to a dark oil.
- Purification (Crucial for Scale):
  - Dissolve the residue in a minimum amount of EtOAc.
  - Pass through a short plug of Silica Gel to remove residual Pd and polar impurities.
  - Crystallization: Add n-Heptane slowly to the EtOAc solution while stirring. Cool to 0°C. The target ester usually crystallizes as a white to off-white solid.
  - Filter and wash with cold Heptane.



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Figure 2: Workflow for the Miyaura Borylation step.

## Quantitative Data Summary

Step	Reaction	Reagents	Typical Yield	Key Impurity to Monitor
1	Cyclization	3-Bromophenol, PPA	75%	Uncyclized acid
2	Reduction	Hydrazine, KOH	80-85%	Azine intermediates
3	Borylation	, Pd(dppf)Cl <sub>2</sub>	85-90%	Protodeboronated product (Chroman), Homocoupled dimer

## Scalability & Troubleshooting

### Impurity Management

- Protodeboronation: If the reaction runs too long or water is present, the boronic ester can hydrolyze and lose the boron group, yielding unsubstituted chroman. Solution: Ensure anhydrous conditions and stop reaction immediately upon full conversion.
- Homocoupling: Formation of 7,7'-bichroman. Solution: Strictly exclude Oxygen. Do not reduce catalyst loading below 2 mol% on the first scale-up run.

### Solvent Choice

While 1,4-Dioxane is standard, DMSO can be used to accelerate the reaction (often complete in <4 hours) but makes workup (extraction) more tedious due to its high boiling point and water miscibility. For >1kg scale, Toluene/Ethanol mixtures are sometimes used to facilitate crystallization directly from the reaction mixture.

### References

- Miyaura Borylation Mechanism & Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. *The Journal of Organic Chemistry*, 60(23), 7508-7510.

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## Sources

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